

Application Notes and Protocols for Recombinant EFTUD2 Protein Purification

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Compound of Interest

Compound Name: **EFTUD2**

Cat. No.: **B1575317**

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Introduction

Elongation Factor Tu GTP binding domain containing 2 (**EFTUD2**), also known as Snu114, is a crucial component of the U5 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome.^[1] This GTPase plays a vital role in the splicing of pre-mRNA, a fundamental process for gene expression.^[1] Beyond its core function in the spliceosome, **EFTUD2** is implicated in the innate immune response, specifically in the regulation of the cGAS-STING pathway and the alternative splicing of MyD88, a key adaptor protein in Toll-like receptor signaling.^[2] Mutations in the **EFTUD2** gene are associated with mandibulofacial dysostosis with microcephaly (MFDM), a severe developmental disorder.^[3] The human **EFTUD2** protein consists of 972 amino acids with a predicted molecular weight of approximately 109.4 kDa.^[4]

Given its central role in essential cellular processes and its link to human disease, the availability of highly purified, recombinant **EFTUD2** protein is critical for a wide range of research applications. These include structural studies, enzymatic assays, inhibitor screening for drug development, and elucidation of its role in various signaling pathways. This document provides a detailed protocol for the expression and purification of recombinant human **EFTUD2** protein from an *Escherichia coli* expression system. A multi-step purification strategy is outlined, commencing with affinity chromatography followed by ion exchange and size exclusion chromatography to achieve high purity.

Data Presentation

Table 1: Predicted Properties of Human EFTUD2 Protein

Property	Value	Reference
Amino Acid Count	972	[4]
Molecular Weight (Predicted)	109.4 kDa	[4]
Isoelectric Point (pI) (Predicted)	6.2	(Predicted using Expasy ProtParam)

Table 2: Summary of a Multi-Step Purification Protocol for Tagged EFTUD2

Purification Step	Elution Product	Purity (Estimated)	Yield (Estimated)
Cell Lysis & Clarification	Clarified Lysate	<5%	100%
Affinity Chromatography	Tagged EFTUD2	>80%	70-80%
Ion Exchange Chromatography	Enriched EFTUD2	>90%	50-60%
Size Exclusion Chromatography	Highly Pure EFTUD2	>95%	30-40%

Note: Purity and yield are estimates and can vary depending on expression levels and experimental conditions.

Experimental Protocols

This protocol describes a general method for the purification of recombinant human **EFTUD2** with either an N-terminal GST (Glutathione S-transferase) tag or a His (polyhistidine) tag, expressed in *E. coli*.

Expression of Recombinant EFTUD2 in *E. coli*

- Transformation: Transform a suitable *E. coli* expression strain (e.g., BL21(DE3)) with an expression vector containing the human **EFTUD2** cDNA sequence fused to the desired affinity tag (GST or His-tag).
- Culture Growth:
 - Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (220 rpm).
 - The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction of Protein Expression:
 - Cool the culture to 16-20°C.
 - Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
 - Continue to incubate the culture at 16-20°C for 16-18 hours with shaking.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Clarification

- Resuspension: Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.
- Lysis:
 - Lyse the cells by sonication on ice. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the lysate is no longer viscous.
 - Alternatively, a French press or other mechanical disruption methods can be used.
- Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet the cell debris. Carefully collect the supernatant, which contains the soluble recombinant protein.

Affinity Chromatography

The first purification step utilizes the affinity tag fused to the **EFTUD2** protein.

A. GST-Tagged **EFTUD2** Purification

- Resin Equilibration: Equilibrate a Glutathione-agarose column with 5-10 column volumes (CV) of Lysis Buffer.
- Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.
- Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the GST-**EFTUD2** fusion protein with 5 CV of Elution Buffer. Collect fractions of 1 mL.
- Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the fractions with the highest concentration of purified GST-**EFTUD2**.

B. His-Tagged **EFTUD2** Purification

- Resin Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with 5-10 CV of Lysis Buffer.
- Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
- Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the His-**EFTUD2** fusion protein with 5 CV of Elution Buffer. Collect fractions of 1 mL.
- Analysis: Analyze the collected fractions by SDS-PAGE and pool the fractions containing the highest concentration of purified His-**EFTUD2**.

Ion Exchange Chromatography (IEX)

This step separates proteins based on their net surface charge. With a predicted pI of 6.2, **EFTUD2** will have a net negative charge at a pH above 6.2 and a net positive charge at a pH below 6.2. Anion exchange chromatography is recommended as a polishing step.

- Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX Equilibration Buffer using dialysis or a desalting column.
- Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with 5-10 CV of IEX Equilibration Buffer.
- Binding: Load the buffer-exchanged protein sample onto the column.
- Elution: Elute the bound proteins with a linear gradient of 0-100% IEX Elution Buffer over 20 CV. Collect fractions.
- Analysis: Analyze the fractions by SDS-PAGE to identify those containing **EFTUD2**. Pool the purest fractions.

Size Exclusion Chromatography (SEC)

The final purification step separates proteins based on their size and shape. This step is also useful for buffer exchange into a final storage buffer.

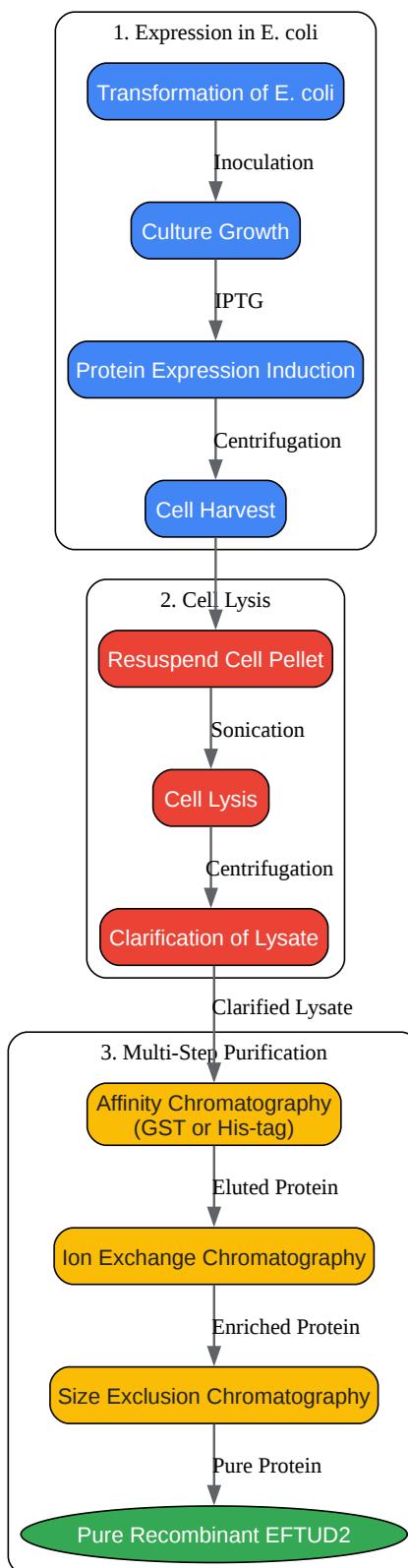
- Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or equivalent) with at least 2 CV of SEC Buffer.
- Sample Loading: Concentrate the pooled fractions from the IEX step to a volume that is less than 2% of the SEC column volume. Load the concentrated sample onto the column.
- Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions.
- Analysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing pure, monomeric **EFTUD2**.
- Concentration and Storage: Concentrate the final purified protein to the desired concentration. For long-term storage, add glycerol to a final concentration of 10-20% and store at -80°C.^[5]

Buffer Compositions

Buffer Type	For GST-Tagged Protein	For His-Tagged Protein
Lysis Buffer	50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail
Wash Buffer	50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT
Elution Buffer	50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM Reduced Glutathione, 1 mM DTT	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 1 mM DTT
IEX Equilibration Buffer	20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT	20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT
IEX Elution Buffer	20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT	20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT
SEC Buffer	20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT	20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

Visualizations

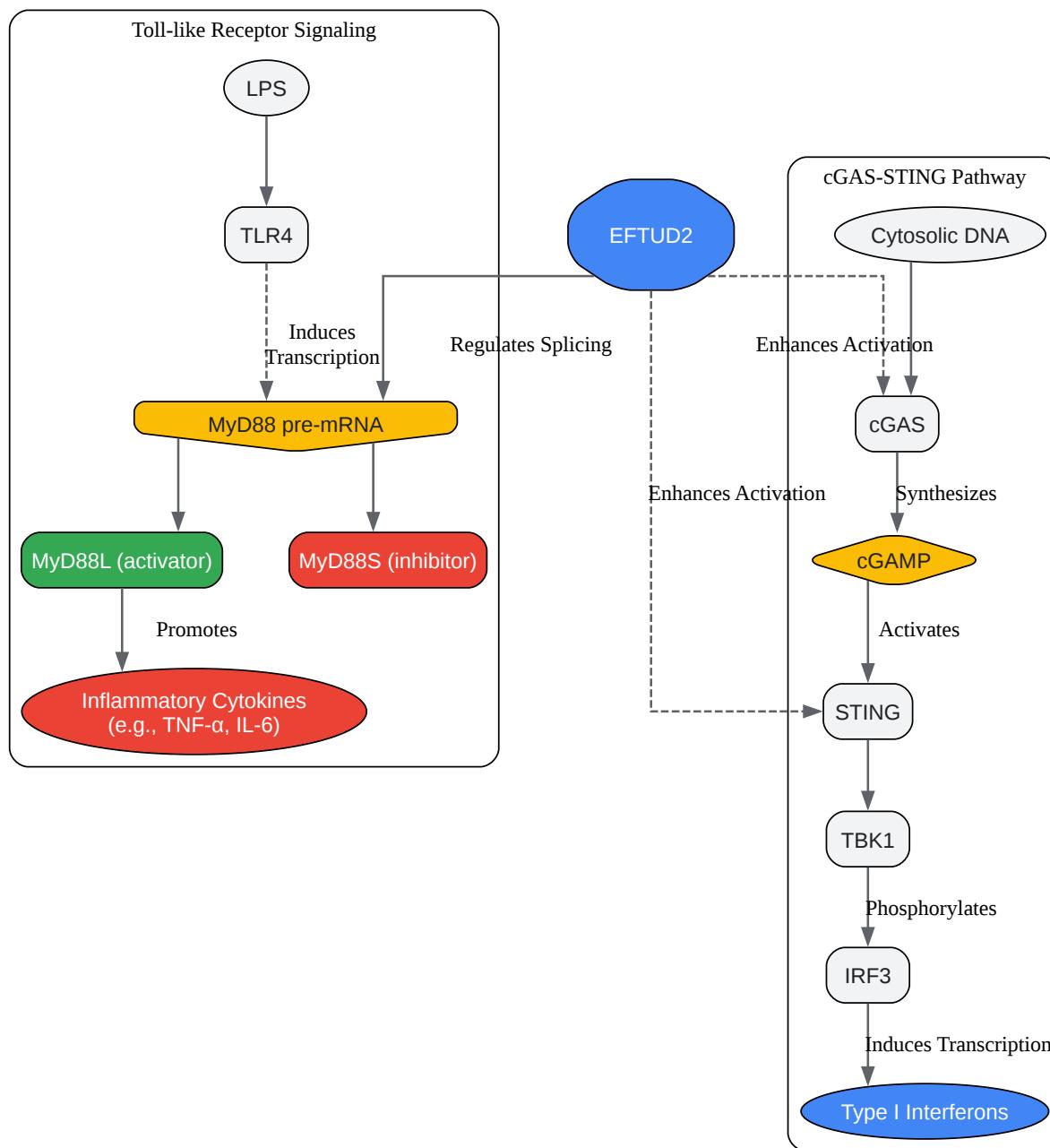
Experimental Workflow



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Caption: Workflow for recombinant **EFTUD2** protein purification.

Signaling Pathway Involvement



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Caption: Role of **EFTUD2** in innate immune signaling pathways.

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